molecular formula C17H13N3O B2911810 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 866143-84-2

6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2911810
CAS No.: 866143-84-2
M. Wt: 275.311
InChI Key: YEHUCUKIZMEULY-UHFFFAOYSA-N
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Description

“6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one” is a chemical compound with the molecular formula C17H13N3O .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a pyrazoloquinoline core, which is a fused ring system involving a pyrazole ring and a quinoline ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly mentioned in the available literature .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 481.0±37.0 °C and a predicted density of 1.311±0.06 g/cm3 . Its pKa value is predicted to be 7.80±0.20 .

Mechanism of Action

The mechanism of action of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits potent biological activity, making it an attractive target for researchers. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research involving 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and scalable methods for its production.
Conclusion:
In conclusion, this compound is a unique chemical compound that exhibits potent biological activity and has potential applications in various scientific research fields. Its simple synthesis method, anti-cancer activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it an attractive target for researchers. However, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves the reaction of 6-methyl-2-phenyl-3,4-dihydropyridin-1(2H)-one with hydrazine hydrate in the presence of a catalyst. The resulting compound is then subjected to cyclization and oxidation to yield the final product. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Safety and Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available literature .

Properties

IUPAC Name

6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-5-9-13-15(11)18-10-14-16(13)19-20(17(14)21)12-7-3-2-4-8-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUCUKIZMEULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322678
Record name 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866143-84-2
Record name 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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